molecular formula C17H19BrN2O3S B2576120 3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903821-38-4

3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B2576120
CAS RN: 1903821-38-4
M. Wt: 411.31
InChI Key: PIAMCEIMJXMDSR-UHFFFAOYSA-N
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Description

The compound “3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is commonly used in medicinal chemistry for the treatment of various diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a bromine atom, and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: serves as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful carbon–carbon bond-forming reaction that allows the union of chemically diverse fragments. Key features include mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. This compound falls into the category of boron reagents tailored for SM coupling. Its physical and chemical properties, as well as its transmetalation mechanisms, contribute to its success in this field.

Computational Chemistry and DFT Studies

Researchers have investigated the electronic structure and reactivity of this compound using density functional theory (DFT) calculations. Understanding its energetics, charge distribution, and bonding patterns aids in predicting its behavior in various chemical contexts .

properties

IUPAC Name

3-bromo-2-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-12-5-6-15(10-13(12)2)24(21,22)20-9-7-14(11-20)23-17-16(18)4-3-8-19-17/h3-6,8,10,14H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAMCEIMJXMDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

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